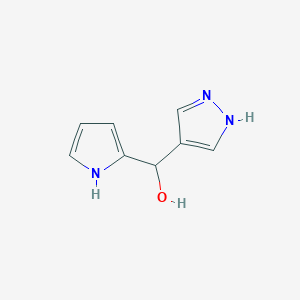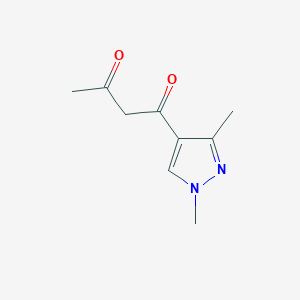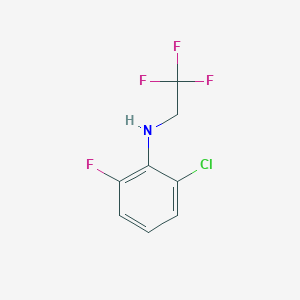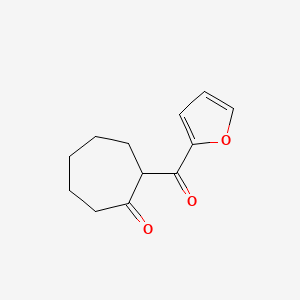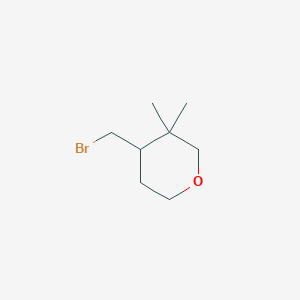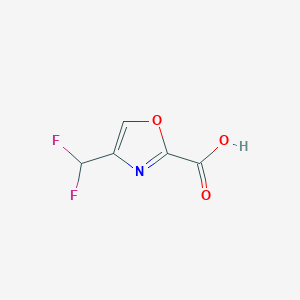![molecular formula C11H15NO2 B13066531 2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
2-Cyanospiro[3.5]nonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanospiro[35]nonane-2-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanospiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of the cyano and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the cyano and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanospiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to other functional groups such as amides or carboxylic acids.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the cyano group can yield amides or carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyanospiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyanospiro[35]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways The cyano and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s biological activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanospiro[3.5]octane-2-carboxylic acid
- 2-Cyanospiro[4.5]decane-2-carboxylic acid
- 2-Cyanospiro[3.4]heptane-2-carboxylic acid
Uniqueness
2-Cyanospiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-cyanospiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-7H2,(H,13,14) |
InChI-Schlüssel |
ARGXFRVYUXTXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(C2)(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)
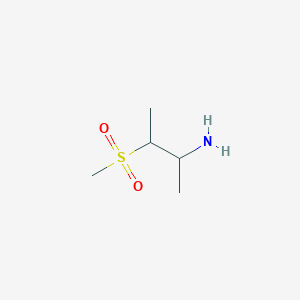
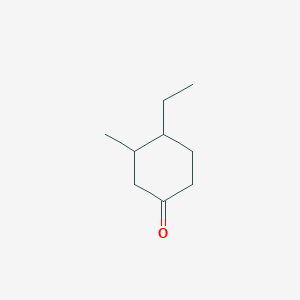
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
